molecular formula C17H23NO4 B2796349 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid CAS No. 778598-31-5

2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid

Cat. No. B2796349
CAS RN: 778598-31-5
M. Wt: 305.374
InChI Key: ONDDZQBOFKBEBM-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a derivative of the amino acid proline and is classified as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mechanism Of Action

2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid is a noncompetitive NMDA receptor antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By binding to the receptor, 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid blocks the influx of calcium ions into the cell, which can lead to excitotoxicity and cell death. This mechanism of action makes 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid a promising candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have various biochemical and physiological effects. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity, learning, and memory. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has also been shown to increase the levels of cyclic AMP (cAMP), a second messenger that plays a crucial role in intracellular signaling. Additionally, 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has several advantages for lab experiments. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid is a highly selective NMDA receptor antagonist, which means that it has minimal off-target effects. Additionally, 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have good bioavailability and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid also has some limitations. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid can be difficult to synthesize, and its high cost may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid. One potential direction is the development of more efficient and cost-effective synthesis methods for 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid. Another potential direction is the study of the long-term effects of 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid on synaptic plasticity and memory. Additionally, the potential use of 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid in the treatment of psychiatric disorders such as depression and anxiety warrants further investigation. Finally, the use of 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid in combination with other drugs or therapies for the treatment of neurological disorders should be explored.

Synthesis Methods

2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclohexanone with benzylamine to form N-benzylcyclohexylamine, which is then reacted with di-tert-butyl dicarbonate to form N-benzylcyclohexylcarbamic acid tert-butyl ester. This intermediate is then reacted with proline to form 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid.

Scientific Research Applications

2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

2-cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDDZQBOFKBEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-3-(phenylmethoxycarbonylamino)propanoic acid

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